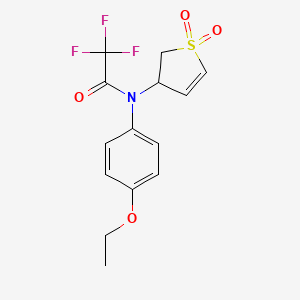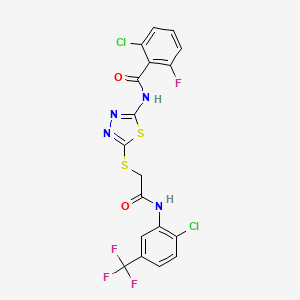![molecular formula C19H18N4O2 B2874524 2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-20-0](/img/structure/B2874524.png)
2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
- The compound has been synthesized as part of a new class of purine analogues, which are significant in medicinal chemistry. These analogues have been tested for antiviral activity against viruses like herpes, rhinovirus, and parainfluenza in tissue culture. Moderate activity was observed against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).
Development of Novel Heterocyclic Compounds
- Researchers have explored the synthesis of fused imidazoles, including imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives. These compounds are significant in the development of new pharmaceuticals and materials due to their unique structural properties (Molina et al., 1989).
Chemiluminescence in Analytical Chemistry
- Some derivatives of this compound have been used as chemiluminescence derivatization reagents for amines in liquid chromatography. This application is crucial in analytical chemistry for the detection and quantification of amines (Ishida et al., 1995).
Potential Biological Activity
- The synthesis of highly functionalized tetrahydropyridines, including compounds related to 2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, has been explored for their potential biological activity. These derivatives are of interest in pharmaceutical research (Wasilewska et al., 2011).
Inhibition of Phosphodiesterase Type 4
- Derivatives of imidazo[1,5-a]-1,3,5-triazines, structurally similar to the compound , have been identified as potent phosphodiesterase type 4 inhibitors. This finding is particularly relevant in the context of inflammatory diseases and immune response (Raboisson et al., 2003).
Mechanism of Action
Target of Action
The primary target of F2334-0077 is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
F2334-0077 is an investigational, highly selective inhibitor and degrader of mutant PI3K alpha . It interacts with its target by inhibiting the PI3K pathway through HER2-dependent degradation . This unique dual mechanism of action may provide well-tolerated, durable disease control for patients with HR-positive/HER2-negative, PIK3CA-mutated advanced breast cancer and potentially can improve outcomes .
Biochemical Pathways
The PI3K-mediated signalling pathway plays an important role in the development of tumours as dysregulation is commonly associated with tumour growth and resistance to antineoplastic agents and radiotherapy . By inhibiting this pathway, F2334-0077 can potentially control the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of F2334-0077 are currently being evaluated in clinical trials . These studies aim to investigate F2334-0077’s safety, tolerability, and pharmacokinetics when administered orally as a single agent in participants with solid tumours and in combination with endocrine and targeted therapies in participants with breast cancer .
Result of Action
The molecular and cellular effects of F2334-0077’s action result in the inhibition of the PI3K pathway, leading to a decrease in tumour growth and potentially improving patient outcomes . In clinical trials, F2334-0077 has shown promising results, with a clear positive trend observed in overall survival data .
Action Environment
The action, efficacy, and stability of F2334-0077 can be influenced by various environmental factors. These can include the presence of other medications, the patient’s overall health status, and specific genetic factors such as the presence of PIK3CA mutations
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-6-5-7-15(12-14)13-23-18(25)17(24)22-11-10-21(19(22)20-23)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPXMBAPIZIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)
![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)
![3-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2874454.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)

![Methyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2874460.png)
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2874461.png)

